![molecular formula C10H10Cl2N2O2 B11948668 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene CAS No. 18699-07-5](/img/structure/B11948668.png)
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene is a complex organic compound with the molecular formula C11H12Cl2N2O2. This compound is characterized by the presence of dichloro groups and a unique amino-oxycarbonyl structure, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective chlorination at the desired positions on the benzene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced separation techniques, such as chromatography, ensures the purity and quality of the final compound. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chlorine atoms or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials, where its specific properties are advantageous.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s dichloro groups and amino-oxycarbonyl structure allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dichloro-4-[(1-methylpropylidene)amino]oxycarbonylamino]benzene
- 1,2-Dichloro-4-[(cyclopentylideneamino)oxycarbonylamino]benzene
- 1,2-Dichloro-4-[(4-nitrophenyl)sulfonylamino]carbonylamino]benzene
Uniqueness
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
18699-07-5 |
|---|---|
Molekularformel |
C10H10Cl2N2O2 |
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
(propan-2-ylideneamino) N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-9-7(11)4-3-5-8(9)12/h3-5H,1-2H3,(H,13,15) |
InChI-Schlüssel |
QEFWUVHKCIDGQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC(=O)NC1=C(C=CC=C1Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



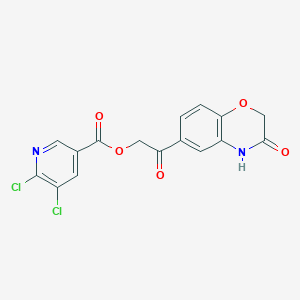
![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)


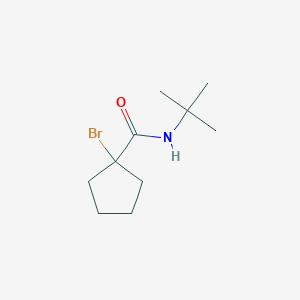
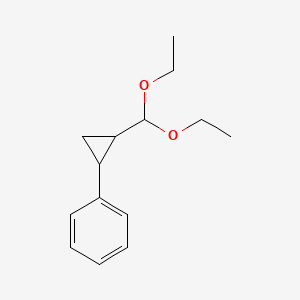


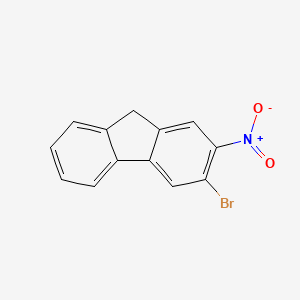
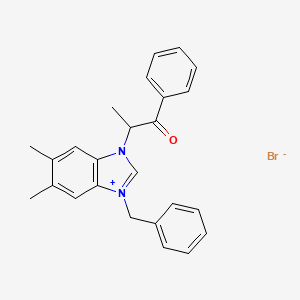


![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
